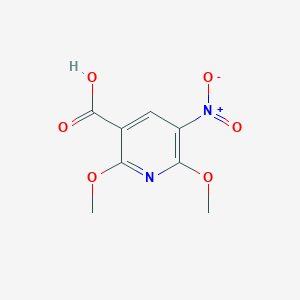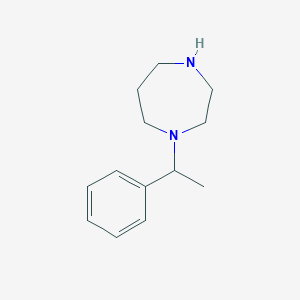
1-(1-Phenylethyl)-1,4-diazepane
Overview
Description
“1-Phenylethylamine” is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
“1-Phenylethylamine” may be prepared by the reductive amination of acetophenone . A novel microbial esterase identified from the Indian Ocean was cloned, expressed, and functionally characterized. This esterase could enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .
Molecular Structure Analysis
The molecular formula of “1-Phenylethylamine” is C8H11N . For “1-Phenylethanol”, the molecular formula is C8H10O .
Chemical Reactions Analysis
Racemic 1-phenylethanols were converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process in which manganese oxide driven oxidation was coupled with enzymatic biotransformation .
Physical And Chemical Properties Analysis
“1-Phenylethylamine” has a molar mass of 121.183 g·mol−1, a density of 0.94 g/mL, a melting point of -65°C, and a boiling point of 187°C . “1-Phenylethanol” has a molecular weight of 122.16 .
Scientific Research Applications
Chiral Auxiliary in Organic Synthesis
α-PEA serves as a privileged chiral inducer and auxiliary in the practical synthesis of enantiopure products. Its low cost and availability in both enantiomeric forms make it a valuable building block. Researchers have employed α-PEA in the diastereoselective synthesis of medicinal substances and natural products. Additionally, it has been used as a chiral ligand in asymmetric reactions, leading to highly enantioselective outcomes .
Resolution of Other Compounds
α-PEA’s chiral properties extend beyond its direct use. It has been effectively employed in the resolution of other racemic compounds. For instance, continuous flow kinetic resolution using α-PEA as a chiral auxiliary led to high enantiomeric excesses in acylated products .
Modular Chiral Organocatalysts
Researchers have constructed modular chiral organocatalysts by incorporating α-PEA fragments. These catalysts find applications in important synthetic reactions, demonstrating their utility in asymmetric transformations .
Enantiomerically Pure 1-Phenylethyl Acetate
The combination of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with ionic liquid [EMIM][BF4] allows the production of enantiomerically pure 1-phenylethyl acetate. This compound has potential applications in fine chemical synthesis and pharmaceuticals .
1-Phenylethyl Isocyanate
(S)-(-)-1-Phenylethyl isocyanate has been investigated for its effects on cell proliferation and apoptosis. It shows promise in preventing lung cancer and esophageal cancer. Additionally, it serves as a fine chemical intermediate .
Mechanism of Action
Target of Action
It shares structural similarities with etomidate , a well-known anesthetic. Etomidate primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABA A receptor) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .
Biochemical Pathways
It’s worth noting that two biosynthesis pathways seem to be mainly related to the floral note of nacional cocoa: the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway . The shikimate biosynthesis pathway allows the synthesis of phenylalanine, a precursor of 1-phenylethyl acetate and cinnamaldehyde .
Pharmacokinetics
Etomidate, a structurally similar compound, is known for its short-acting intravenous hypnotic properties . It induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .
Safety and Hazards
Future Directions
Chiral inducers and auxiliaries like “1-Phenylethylamine” frequently play a key role in the practical synthesis of enantiopure products, often drugs or agrochemicals . The last decade has witnessed many interesting advancements in the synthesis, resolution, and synthetic applications of chiral “1-Phenylethylamine” and its derivatives .
properties
IUPAC Name |
1-(1-phenylethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12(13-6-3-2-4-7-13)15-10-5-8-14-9-11-15/h2-4,6-7,12,14H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZFZYEBYREDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255689 | |
| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685892-10-8 | |
| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



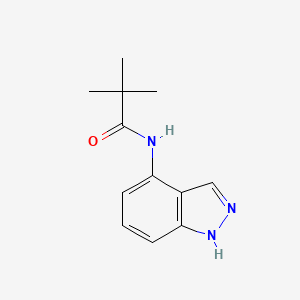
![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)
![1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3150212.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)
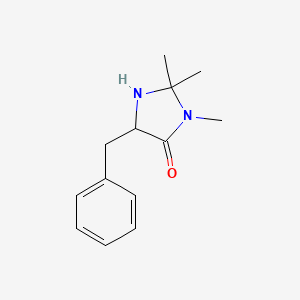
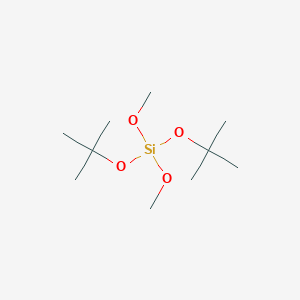
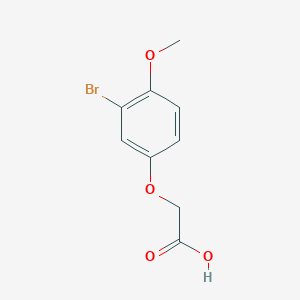
![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)

![2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B3150250.png)

![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)
